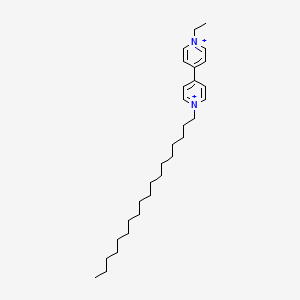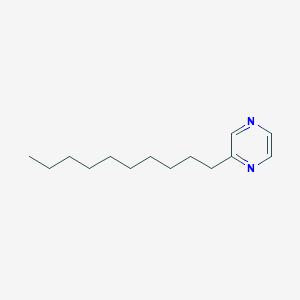
Thiobenzoic acid O-2-morpholinoethyl ester hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiobenzoic acid O-2-morpholinoethyl ester hydrochloride is an organosulfur compound. It is a derivative of thiobenzoic acid, which is known for its applications in various chemical reactions and processes. This compound is characterized by the presence of a thiocarboxylic acid group and a morpholinoethyl ester group, making it a versatile molecule in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Thiobenzoic acid O-2-morpholinoethyl ester hydrochloride can be synthesized through the reaction of thiobenzoic acid with 2-morpholinoethanol in the presence of a suitable catalyst. The reaction typically involves the formation of an ester bond between the carboxylic acid group of thiobenzoic acid and the hydroxyl group of 2-morpholinoethanol. The reaction is carried out under controlled conditions, such as a specific temperature and pH, to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form. The use of advanced equipment and techniques ensures the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Thiobenzoic acid O-2-morpholinoethyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted esters. These products have various applications in synthetic chemistry and industrial processes .
Applications De Recherche Scientifique
Thiobenzoic acid O-2-morpholinoethyl ester hydrochloride has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and photochemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and mechanisms of action.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of thiobenzoic acid O-2-morpholinoethyl ester hydrochloride involves its interaction with specific molecular targets and pathways. The compound can undergo photolysis to form reactive intermediates, which can then interact with other molecules. The formation of a 1,4-diradical intermediate has been observed in photochemical studies, indicating its potential reactivity and applications in synthetic chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Thiobenzoic acid O-ethyl ester
- Thiobenzoic acid O-methyl ester
- Thiobenzoic acid O-phenyl ester
Uniqueness
Thiobenzoic acid O-2-morpholinoethyl ester hydrochloride is unique due to the presence of the morpholinoethyl group, which imparts specific chemical properties and reactivity. This makes it distinct from other thiobenzoic acid esters and suitable for specialized applications in research and industry .
Propriétés
Numéro CAS |
109506-39-0 |
|---|---|
Formule moléculaire |
C13H18ClNO2S |
Poids moléculaire |
287.81 g/mol |
Nom IUPAC |
O-(2-morpholin-4-ium-4-ylethyl) benzenecarbothioate;chloride |
InChI |
InChI=1S/C13H17NO2S.ClH/c17-13(12-4-2-1-3-5-12)16-11-8-14-6-9-15-10-7-14;/h1-5H,6-11H2;1H |
Clé InChI |
BYDSAXGPOLGRNH-UHFFFAOYSA-N |
SMILES canonique |
C1COCC[NH+]1CCOC(=S)C2=CC=CC=C2.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


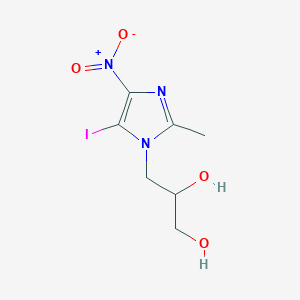

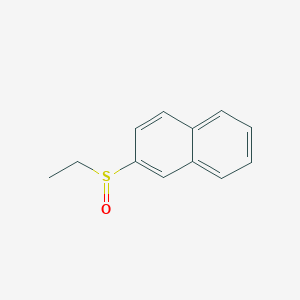
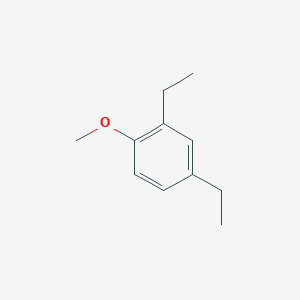

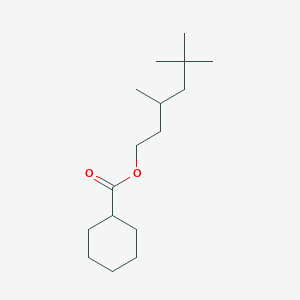
![5-{[(Pyridin-2-yl)methyl]sulfanyl}-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14313287.png)
![Pyridinium, 1-(2-hydroxyethyl)-4-[2-(1-naphthalenyl)ethenyl]-](/img/structure/B14313290.png)
![3,3'-(Ethane-1,2-diyl)bis[2-(propan-2-yl)-1,3-oxazolidine]](/img/structure/B14313293.png)
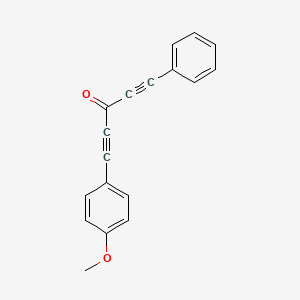
![1-Phenyl-8-[3-(propan-2-yl)phenyl]naphthalene](/img/structure/B14313307.png)
![1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[(methylthio)phenylmethylene]-](/img/structure/B14313318.png)
